Voreloxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

As mentioned earlier, Vosaroxin targets topoisomerase II. This enzyme helps untangle DNA strands during replication, allowing the copying process to proceed. Vosaroxin binds to topoisomerase II, stabilizing the DNA-enzyme complex and ultimately leading to DNA damage and cell death in cancer cells. Source: European Medicines Agency (EMA) - [EMA document on withdrawal of Vosaroxin marketing authorization application: ]

Research Focus

The primary focus of scientific research on Vosaroxin has been its potential application in treating acute myeloid leukemia (AML), a type of blood cancer. AML is characterized by the rapid growth of abnormal white blood cells in the bone marrow. Studies have explored the efficacy of Vosaroxin, particularly in combination with other chemotherapy drugs like cytarabine, for treating relapsed or refractory AML. Source: European Medicines Agency (EMA) - [EMA document on withdrawal of Vosaroxin marketing authorization application: ]

Clinical Trial Results

While Vosaroxin demonstrated some promise in early clinical trials, larger studies did not show a statistically significant improvement in overall survival for AML patients. Due to these findings, the marketing authorization application for Vosaroxin was withdrawn. Source: European Medicines Agency (EMA) - [EMA document on withdrawal of Vosaroxin marketing authorization application: ]

Voreloxin, also known as SNS-595 or AG 7352, is a first-in-class anticancer quinolone derivative. It is structurally related to the quinolone class of antibiotics but is designed specifically for cancer treatment. The compound features a naphthyridine core that allows it to intercalate into DNA, thereby disrupting the normal function of topoisomerase II, an enzyme critical for DNA replication and repair. This mechanism leads to the induction of DNA double-strand breaks and subsequent apoptosis in cancer cells .

Vosaroxin acts as a topoisomerase II inhibitor. Topoisomerase II is an enzyme essential for DNA replication by relieving topological stress during the process. Vosaroxin intercalates (inserts itself) between DNA base pairs in a site-specific manner, blocking the enzyme's ability to re-ligate the DNA strands after unwinding. This leads to DNA damage, cell cycle arrest, and ultimately cell death through a p53-independent apoptotic pathway (programmed cell death) [].

Voreloxin's primary mode of action involves intercalation into the DNA helix and inhibition of topoisomerase II. Upon binding, it induces site-selective DNA double-strand breaks, leading to G2 phase cell cycle arrest and apoptosis. The cleavage sites preferred by voreloxin are GC-rich sequences, which are consistent with the behavior of other quinolone derivatives . In biochemical assays, voreloxin has been shown to create stable cleavage complexes with topoisomerase II enzymes, which are essential for its anticancer activity .

In vitro studies have demonstrated that voreloxin exhibits potent cytotoxicity across various tumor cell lines, with IC50 values ranging from 0.04 to 0.97 micromolar . It is effective against both drug-sensitive and multidrug-resistant cancer cell lines, indicating its potential utility in treating resistant forms of cancer. Voreloxin's mechanism of action is distinct from traditional topoisomerase II inhibitors like etoposide and doxorubicin due to its unique intercalative properties .

The synthesis of voreloxin involves several key steps that focus on constructing its naphthyridine framework. One approach includes the use of substituted piperazine derivatives combined with naphthyridine-3-carboxylic acids. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

Voreloxin is currently undergoing clinical trials for various types of cancer, particularly acute myeloid leukemia and platinum-resistant ovarian cancer. Its unique mechanism allows it to bypass some common resistance pathways associated with other chemotherapeutics, making it a promising candidate for further development .

Studies have indicated that voreloxin does not interact with P-glycoprotein efflux pumps, which are often implicated in drug resistance. This characteristic may enhance its effectiveness compared to other topoisomerase II inhibitors that are substrates for these pumps . Additionally, voreloxin has demonstrated a favorable pharmacokinetic profile in animal models, showing dose-proportional exposure and moderate clearance rates .

Voreloxin stands out among other topoisomerase II inhibitors due to its unique structure and mechanism of action. Below is a comparison with several similar compounds:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Etoposide | Epipodophyllotoxin | Non-intercalating topoisomerase II inhibitor | Highly dependent on topoisomerase II for activity |

| Doxorubicin | Anthracycline | Intercalates DNA and inhibits topoisomerase II | Known for dose-limiting cardiotoxicity |

| Ciprofloxacin | Quinolone | Intercalates DNA; antibacterial | Primarily used as an antibiotic; not for cancer |

| Camptothecin | Camptothecin | Inhibits topoisomerase I | Distinct from topoisomerase II inhibitors |

Voreloxin's ability to intercalate DNA while avoiding common resistance mechanisms makes it a unique addition to the arsenal against cancer therapies .

Core Structural Features

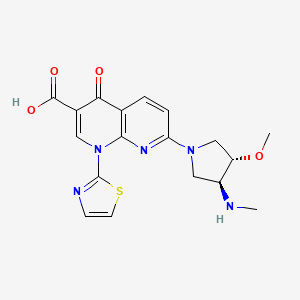

Voreloxin’s structure comprises three key domains (Figure 1):

- Naphthyridine Core: A 1,8-naphthyridine scaffold substituted at position 3 by a carboxylic acid group and at position 4 by a ketone.

- Thiazole Moiety: A 1,3-thiazol-2-yl group at position 1, contributing to DNA intercalation.

- Pyrrolidine Substituent: A (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine group at position 7, critical for topoisomerase II inhibition.

Table 1: Molecular Properties of Voreloxin

The stereochemistry of the pyrrolidine ring is essential for binding to topoisomerase II-DNA complexes, with the (3S,4S) enantiomer exhibiting >100-fold greater activity than its diastereomers.

Voreloxin demonstrates broad-spectrum antitumor activity across multiple hematologic and solid tumor cell lines. In vitro studies reveal potent cytotoxic effects with inhibitory concentration fifty (IC50) values ranging from 0.04 to 0.97 micromolar across eleven tumor cell lines [1]. The compound exhibits particularly pronounced activity against acute myeloid leukemia cell lines, with MV4-11 cells showing exceptional sensitivity with an IC50 of 0.095 ± 0.008 micromolar [2] [3].

Among hematologic malignancies, voreloxin demonstrates differential potency across various leukemia subtypes. Acute promyelocytic leukemia HL-60 cells exhibit an IC50 of 0.884 ± 0.114 micromolar, while acute lymphoblastic leukemia CCRF-CEM cells display sensitivity at 0.166 ± 0.0004 micromolar [2]. Primary acute myeloid leukemia samples from eighty-eight patients showed a mean lethal dose fifty (LD50) of 2.30 ± 1.87 micromolar, which was approximately half the LD50 observed for cytarabine in the same patient cohort [4] [5].

The cytotoxic activity of voreloxin remains effective against drug-resistant cell lines, including those overexpressing P-glycoprotein and exhibiting reduced topoisomerase levels [1]. Myeloid cell lines NB4 and HL-60 demonstrated LD50 values of 0.59 ± 0.25 micromolar for voreloxin compared to 0.67 ± 0.44 micromolar for cytarabine under identical experimental conditions [4]. The compound maintains activity in the p53-null K562 cell line, indicating that voreloxin function is independent of p53 status [5].

Dose-dependent apoptosis induction occurs across multiple leukemia cell lines, with significant caspase-3 activation observed at concentrations between 0.250 micromolar and 2 micromolar [4] [5]. Flow cytometric analysis reveals that voreloxin treatment results in cell cycle arrest with accumulation of cells in S and G2 phases, accompanied by reduced proportions of cells in G1 phase [4] [6].

Synergistic Interactions with Cytarabine and Other Chemotherapeutics

Voreloxin exhibits synergistic or additive interactions with cytarabine across multiple acute leukemia cell lines [2] [7]. Combination index analysis demonstrates synergistic activity in MV4-11 and HL-60 acute myeloid leukemia cells with combination index values less than 0.85 [2]. In CCRF-CEM acute lymphoblastic leukemia cells, the combination produces additive effects with combination index values ranging from 0.85 to 0.99 [2].

Primary acute myeloid leukemia samples demonstrate particularly robust synergistic responses to voreloxin-cytarabine combinations. Analysis of twenty-five primary acute myeloid leukemia samples revealed synergistic interactions in twenty-two samples (eighty-eight percent), with a mean combination index of 0.79 [4] [5]. This synergistic activity translates to enhanced clinical efficacy, as demonstrated in preclinical mouse models where voreloxin combined with cytarabine produced supra-additive antitumor effects [2] [7].

The combination of voreloxin with cytarabine results in reversible bone marrow ablation in mouse models, with recovery of white blood cell and platelet counts occurring within one week [2] [7]. In CD-1 mice, voreloxin at 10 milligrams per kilogram combined with cytarabine causes marrow ablation, sinusoidal dilation, and adipocyte infiltration, effects that are reversible upon treatment cessation [8].

Recent investigations have identified synergistic interactions between voreloxin and novel targeted agents. Combination studies with the ERK2 inhibitor VX-11e demonstrate synergistic antiproliferative effects in MOLM-14, REH, and MOLT-4 leukemia cell lines [9]. The MEK inhibitor TAK-733 enhances voreloxin-induced apoptosis in HL60 cells through mechanisms involving reactive oxygen species generation and nuclear translocation of apoptosis-inducing factor [10].

Clinical pharmacokinetic studies confirm that cytarabine does not alter voreloxin pharmacokinetics when administered in combination, supporting the feasibility of combination dosing regimens [11] [12]. Phase Ib clinical trials demonstrate that voreloxin combined with continuous infusion cytarabine maintains acceptable safety profiles while achieving complete remissions in relapsed or refractory acute myeloid leukemia patients [11] [12].

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, Excretion

Voreloxin exhibits linear pharmacokinetics with dose-proportional exposure across the dose range of 9 to 90 milligrams per square meter [13] [14]. Following intravenous administration, plasma concentrations decline in a biphasic manner with an initial rapid distribution phase followed by a prolonged terminal elimination phase [13]. The terminal half-life averages twenty-five hours, enabling sustained drug exposure above therapeutically relevant concentrations [13] [14].

Total body clearance is low at 4 liters per hour (2 liters per hour per square meter), contributing to the extended elimination half-life and sustained plasma concentrations [13] [14]. The apparent volume of distribution at steady state is 120 liters, exceeding total body water volume and indicating extensive tissue distribution [13] [14]. Pharmacokinetic parameters demonstrate no significant differences based on age, sex, body weight, or body surface area [13] [14].

Voreloxin undergoes minimal metabolism, with greater than ninety-seven percent of the compound remaining unchanged after sixty minutes of incubation in human liver microsomes [15] [14]. The primary metabolic pathway involves formation of N-desmethyl-voreloxin, which accounts for less than three percent of total drug exposure [15] [14]. In vivo studies confirm that unchanged voreloxin is the major species identified in plasma, urine, and bile following intravenous administration [15].

Renal excretion plays a minimal role in voreloxin elimination, with only 2.35 percent of the administered dose excreted unchanged in urine [13]. The renal excretion of N-desmethyl-voreloxin averages 0.99 percent of the total dose, confirming predominantly non-renal clearance mechanisms [13]. Protein binding exceeds ninety-nine percent, resulting in high tissue binding and extensive distribution [15].

The quinolone scaffold of voreloxin confers chemical stability and resistance to metabolic degradation [14]. Unlike traditional topoisomerase II inhibitors such as anthracyclines, voreloxin exhibits minimal cytochrome P450-mediated metabolism and demonstrates no evidence of metabolic induction or inhibition with repeated dosing [13] [15]. Drug accumulation with repeated administration is limited, with accumulation ratios of 1.2 for twice-weekly dosing regimens [13].

Biodistribution and Tissue-Specific Accumulation

Voreloxin demonstrates preferential accumulation in hematologically active tissues, particularly bone marrow, where concentrations are approximately thirty-fold higher than blood levels [16]. Peripheral blood cell concentrations approximate plasma levels, indicating rapid equilibration between vascular and cellular compartments [16]. This preferential bone marrow targeting supports the therapeutic relevance of voreloxin for hematologic malignancies [16].

Tissue distribution studies in rat models reveal extensive distribution throughout major organ systems [16]. The liver demonstrates high drug accumulation, consistent with its role as the primary site of metabolism and elimination [15]. Tumor tissue concentrations correlate with plasma levels and demonstrate sustained exposure above inhibitory concentrations required for antitumor activity [1].

Central nervous system penetration appears limited, suggesting reduced potential for neurotoxicity compared to other topoisomerase II inhibitors [14]. The blood-brain barrier limitation may contribute to the favorable neurologic safety profile observed in clinical studies [13]. Gastrointestinal tract accumulation occurs at moderate levels, corresponding with the observed gastrointestinal toxicity profile including stomatitis and diarrhea [13].

Cardiovascular tissue distribution occurs at moderate levels, requiring cardiac monitoring during clinical administration [14]. Pulmonary tissue demonstrates moderate drug accumulation without significant associated toxicity in clinical studies [14]. Skin accumulation is limited, though dermatologic effects including petechiae have been observed in clinical trials [13].

The extensive volume of distribution exceeding total body water indicates significant tissue binding and distribution beyond the vascular compartment [13]. Unlike anthracyclines which exhibit rapid and extensive distribution to tissues and blood cells, voreloxin maintains more limited distribution to normal tissues while achieving preferential accumulation in target organs [14]. This selective distribution pattern may contribute to reduced off-target organ toxicities compared to conventional topoisomerase II inhibitors [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX53 - Vosaroxin

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

Wikipedia

Use Classification

Dates

2: Hoch U, Lynch J, Sato Y, Kashimoto S, Kajikawa F, Furutani Y, Silverman JA. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemother Pharmacol. 2009 Jun;64(1):53-65. Epub 2008 Oct 19. PubMed PMID: 18931998.

3: Mills DA, Fekrazad HM, Verschraegen CF. SNS-595, a naphthyridine cell cycle inhibitor and stimulator of apoptosis for the treatment of cancers. Curr Opin Investig Drugs. 2008 Jun;9(6):647-57. Review. PubMed PMID: 18516764.

4: Srivastava SK, Jha A, Agarwal SK, Mukherjee R, Burman AC. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Anticancer Agents Med Chem. 2007 Nov;7(6):685-709. Review. PubMed PMID: 18045063.

5: Tsuzuki Y, Tomita K, Shibamori K, Sato Y, Kashimoto S, Chiba K. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. J Med Chem. 2004 Apr 8;47(8):2097-109. PubMed PMID: 15056007.